4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is fused with a piperidine ring substituted with a benzyl group
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Mode of Action
It’s known that pyrimidine derivatives can interact with various targets to exert their effects . For instance, some pyrimidine derivatives have been shown to reduce the thyroid-stimulating hormone (TSH)-stimulated adenylate cyclase activity in rat thyroid membranes .
Biochemical Pathways
For example, some pyrimidine derivatives have been shown to reduce the levels of total and free thyroxin in blood and decrease the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland, which are responsible for the synthesis of thyroid hormones .
Result of Action
Some pyrimidine derivatives have been shown to reduce the tsh-stimulated adenylate cyclase activity in rat thyroid membranes, leading to a decrease in the levels of total and free thyroxin in blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-d]pyrimidine derivative with a benzylpiperidine precursor. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) and solvents like toluene to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound shares the piperidine ring with a benzyl group but lacks the thieno[2,3-d]pyrimidine core.
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core but may have different substituents.
Uniqueness
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology .
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(24)16-11-15-17(20-12-21-18(15)25-16)22-8-6-14(7-9-22)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKGBXPBZDFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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